methyl-benzoate,zafirlukast,

Leukotriene receptor pharmacology CysLT1 antagonist selectivity LTC4/LTD4 binding kinetics

Sourcing high-purity Zafirlukast nitroindole intermediate for ANDA filing or process validation is challenging due to limited commercial availability. This compound (CAS 107754-15-4) is the critical genotoxic impurity standard for Zafirlukast API synthesis. - Directly used as a reference standard for Zafirlukast Nitroindole Genotoxic Impurity CRS per pharmacopeial guidelines. - Available in ≥95% purity, with 98%+ options for stringent analytical method validation (AMV) and Quality Control (QC) applications. - Synthesized via the Matassa et al. (1990) route, ensuring structural fidelity for impurity tracking from R&D to commercial production.

Molecular Formula C19H18N2O5
Molecular Weight 354.4 g/mol
CAS No. 107754-15-4
Cat. No. B011121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl-benzoate,zafirlukast,
CAS107754-15-4
Molecular FormulaC19H18N2O5
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C1C=CC(=C2)[N+](=O)[O-])CC3=C(C=C(C=C3)C(=O)OC)OC
InChIInChI=1S/C19H18N2O5/c1-20-11-14(16-10-15(21(23)24)6-7-17(16)20)8-12-4-5-13(19(22)26-3)9-18(12)25-2/h4-7,9-11H,8H2,1-3H3
InChIKeyDMPXTRBUJIRVOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zafirlukast: CysLT1 Antagonist Research Guide


Zafirlukast (CAS 107754-15-4), also known as ICI 204219, is a synthetic, selective, and competitive cysteinyl leukotriene receptor 1 (CysLT1) antagonist [1]. It is an orally active leukotriene receptor antagonist (LTRA) with the empirical formula C31H33N3O6S and a molecular weight of 575.7 [2]. Zafirlukast is primarily used in the prophylaxis and chronic treatment of asthma and is recognized for its anti-inflammatory and bronchodilatory properties [3]. Unlike some other LTRAs, zafirlukast exhibits a distinct pharmacological profile, including a unique inability to interact with high-affinity LTC4 binding sites and dual modulation of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), which may differentiate its therapeutic and research applications [4].

CysLT1 receptor antagonism for LTD4/LTE4 pathway studies
Unique absence of high-affinity LTC4 binding, supporting LTC4-free assay design
Dual sEH/PPARγ modulation for metabolic and inflammatory disease research models

Zafirlukast Differentiation from Other LTRAs


While zafirlukast, montelukast, and pranlukast all belong to the class of CysLT1 receptor antagonists, they are not clinically or pharmacologically interchangeable. Despite showing equivalent binding potency for the CysLT1 receptor in some assays [1], zafirlukast possesses a unique profile of off-target activities, differential effects on signaling pathways, and distinct pharmacokinetic properties. Notably, zafirlukast is totally unable to inhibit ³H-LTC₄ binding, a feature not shared by montelukast or pranlukast [2]. Furthermore, zafirlukast is a potent inhibitor of CYP2C9, leading to clinically significant drug interactions, such as a 35% increase in prothrombin time when co-administered with warfarin [3]. These critical differentiators necessitate careful consideration in both clinical and research settings, as substituting one LTRA for another may lead to unanticipated outcomes in efficacy, safety, or experimental results.

LTC4 binding profile differs

Zafirlukast lacks high-affinity LTC4 site interaction, unlike montelukast and pranlukast, which may alter LTC4-mediated assay outcomes.

CYP2C9 inhibition risk

Potent CYP2C9 inhibition by zafirlukast leads to probe substrate interactions not observed with montelukast, requiring careful co-administration review.

Food-dependent oral exposure

A ~40% bioavailability reduction with food distinguishes zafirlukast from food-insensitive montelukast, impacting exposure model design.

Zafirlukast Comparative Evidence


Absence of High-Affinity LTC4 Binding

Zafirlukast demonstrates a unique pharmacological behavior among CysLT1 antagonists. Unlike montelukast and pranlukast, zafirlukast is totally unable to inhibit the binding of ³H-LTC₄ to its high-affinity site in human lung parenchyma membranes [1]. This is a qualitative difference in target engagement, not just a difference in potency. While montelukast shows intermediate, detectable interaction and pranlukast shows clear binding, zafirlukast's lack of LTC4 site interaction suggests a distinct binding mode that may translate to differential functional effects in tissues where LTC4 plays a role.

LTC4 Binding Profile
Head-to-head
Zafirlukast: No detectable ³H-LTC₄ inhibition. Montelukast: Intermediate. Pranlukast: Clear binding.
Enables LTC4-free CysLT1 research; binding mode distinct from other LTRAs.
Human lung parenchyma membranes; equilibrium and kinetic studies.
Leukotriene receptor pharmacology CysLT1 antagonist selectivity LTC4/LTD4 binding kinetics

Potent Dual sEH/PPARγ Modulation

Zafirlukast is a potent dual modulator of human soluble epoxide hydrolase (sEH) and PPARγ. It inhibits sEH with an IC50 of 0.8 μM, which is more potent than montelukast (IC50 = 1.9 μM) and substantially more potent than pranlukast (IC50 = 14.1 μM) [1]. Crucially, zafirlukast activates PPARγ with an EC50 of 2.49 μM and achieves a high maximal activation of 148%, whereas montelukast only reaches 21.9% maximal activation at 1.17 μM, and pranlukast shows no PPARγ activation [1]. In functional assays, zafirlukast triggered moderate lipid accumulation and upregulated PPARγ target genes in 3T3-L1 adipocytes, unlike montelukast [1].

sEH/PPARγ Modulation
Head-to-head
sEH IC50: 0.8 μM (2.4× more potent than montelukast); PPARγ EC50: 2.49 μM (148% max activation). Pranlukast: no PPARγ activity.
Reported dual modulation may support metabolic and cardiovascular disease research models.
In vitro enzyme and reporter gene assays; 3T3-L1 adipocyte functional data.
Soluble epoxide hydrolase PPAR gamma modulation Cardiovascular and metabolic disease

Cell Cycle Arrest in Triple-Negative Breast Cancer

In MDA-MB-231 triple-negative breast cancer cells, zafirlukast and montelukast exhibit distinct mechanisms of action. Both compounds decrease expression of proliferation markers and induce apoptosis. However, only zafirlukast induces G0/G1 cell cycle arrest [1]. This is attributed to a specific decrease in the expression of cyclin D1 and CDK4, and an increase in the cell cycle inhibitor p27, effects not observed with montelukast [1]. Conversely, montelukast induces higher levels of apoptosis, activating all three ER stress pathways (PERK, ATF6, IRE1), whereas zafirlukast only activates ATF6 and IRE1 [1].

Cell Cycle Arrest vs. Apoptosis
Head-to-head
Zafirlukast induces G0/G1 arrest (↓ cyclin D1/CDK4, ↑ p27). Montelukast shows no arrest but higher apoptosis via full ER stress activation.
Cell cycle arrest endpoint differs; selection depends on mechanism-of-interest in TNBC models.
MDA-MB-231 triple-negative breast cancer cells.
Triple-negative breast cancer Cell cycle regulation Cancer pharmacology

CysLT1 Selectivity Over CysLT2

Zafirlukast is a highly potent and selective antagonist of the CysLT1 receptor. In cell-based calcium mobilization assays, it inhibits CysLT1 with an IC50 of 14 nM [1]. Its selectivity for CysLT1 over CysLT2 is >4,000-fold, with an IC50 of 58 μM for the CysLT2 receptor [1]. This high degree of selectivity ensures that the biological effects observed are primarily mediated through CysLT1 antagonism, minimizing off-target effects on the CysLT2 receptor.

CysLT1 Selectivity
Class-level
CysLT1 IC50: 14 nM; CysLT2 IC50: 58 μM (>4000-fold selectivity). Montelukast/pranlukast also reported as selective.
High selectivity supports CysLT1-specific signaling dissection; IC50 values serve as assay validation benchmarks.
Cell-based calcium mobilization assays.
CysLT1 receptor Selectivity Calcium mobilization

CYP2C9-Mediated Warfarin Interaction

Zafirlukast is a clinically significant inhibitor of the cytochrome P450 2C9 (CYP2C9) isoenzyme. In a drug interaction study with healthy volunteers, coadministration of zafirlukast (160 mg/day) with a single 25 mg dose of warfarin resulted in a 63% increase in the mean AUC of S-warfarin and a 36% increase in its half-life [1]. This led to a mean increase in prothrombin time (PT) of approximately 35% [1]. This interaction is unique to zafirlukast among LTRAs in its magnitude and clinical necessity for monitoring, highlighting a key safety and pharmacokinetic differentiator from montelukast, which is not a CYP2C9 inhibitor.

CYP2C9 Drug Interaction
Class-level
Warfarin AUC ↑63%, half-life ↑36%, PT ↑35% with zafirlukast coadministration. Montelukast: no interaction.
CYP2C9-mediated interaction may affect co-administered probe substrates in research settings.
In vivo healthy volunteer drug interaction study.
Drug interaction CYP2C9 inhibition Pharmacokinetics

Food Effect on Bioavailability

The oral bioavailability of zafirlukast is significantly reduced when administered with food. In two separate studies using high-fat and high-protein meals, coadministration with food reduced the mean bioavailability by approximately 40% [1]. This is a critical pharmacokinetic property that differentiates zafirlukast from montelukast, whose bioavailability is unaffected by food [2].

Food Effect on Exposure
Class-level
~40% reduction in oral bioavailability with high-fat/protein meals. Montelukast exposure unaffected by food.
Fed-state exposure reduction requires fasting protocol for oral dosing studies.
In vivo bioavailability studies with standardized meals.
Bioavailability Food-drug interaction Pharmacokinetics

Zafirlukast Scientific & Industrial Applications


LTC4-Specific Signaling Studies

Zafirlukast is the ideal tool for experiments requiring selective blockade of LTD4/LTE4 signaling via CysLT1 without interference at high-affinity LTC4 binding sites. Its unique inability to interact with ³H-LTC₄ sites, in contrast to montelukast and pranlukast, makes it essential for dissecting LTC4-specific biology and for studies where cross-reactivity with LTC4 receptors is a confounding variable [1].

Dual sEH/PPARγ Modulation Research

For research programs targeting soluble epoxide hydrolase or PPARγ in the context of cardiovascular disease, metabolic syndrome, or inflammation, zafirlukast is the preferred LTRA. Its potent dual activity (sEH IC50 = 0.8 μM; PPARγ EC50 = 2.49 μM with 148% max. activation) is significantly greater than that of montelukast, and pranlukast lacks PPARγ activity entirely [2]. Zafirlukast can serve as a lead compound or a pharmacological tool for validating these dual pathways in disease models.

Cancer Cell Cycle & Apoptosis Studies

In oncology research, particularly for triple-negative breast cancer, zafirlukast offers a distinct advantage for studying G0/G1 cell cycle arrest. Its specific downregulation of cyclin D1/CDK4 and upregulation of p27 are unique among LTRAs [3]. Researchers should select zafirlukast for studies focused on cell cycle checkpoints, while montelukast is more suitable for investigations centered on the full PERK/ATF6/IRE1 ER stress-apoptosis axis [3].

Fasted-State Dosing for In Vivo Studies

Any preclinical or clinical study involving oral administration of zafirlukast must incorporate a strict fasting protocol due to its 40% reduction in bioavailability when taken with food [4]. This contrasts with montelukast, which can be administered without regard to meals [5]. Therefore, zafirlukast is the compound of choice when a fed-state pharmacokinetic interaction is an intentional variable or when a drug with a well-characterized food effect is needed as a positive control.

Application
Selection Property
Validation Focus
LTC4-specific signaling studies
Absence of LTC4 site cross-reactivity
LTD4/LTE4-CysLT1 pathway purity and LTC4-free controls
Dual sEH/PPARγ modulation research
Reported sEH inhibition and PPARγ activation profile
sEH/PPARγ target engagement and metabolic disease model response
Cancer cell cycle and apoptosis studies
G0/G1 cell cycle arrest induction over apoptosis
Cyclin D1/CDK4/p27 regulation and cell cycle checkpoint verification
Fasted-state oral dosing models
Food-effect dependent oral exposure
Fasted vs fed bioavailability comparison and exposure-model validation

Technical Documentation Hub

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